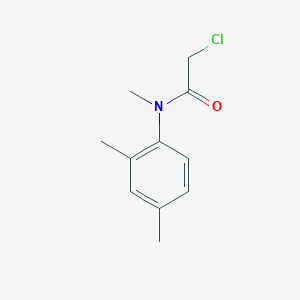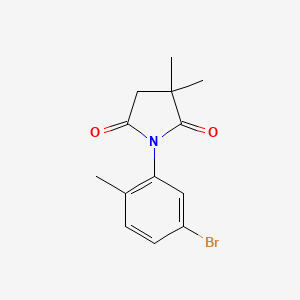![molecular formula C11H14N4O2 B7589912 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid, also known as IMPA, is a chemical compound that has gained significant attention in scientific research. IMPA belongs to the class of imidazopyrimidine derivatives and is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH is an essential enzyme in the de novo synthesis of purine nucleotides, which are necessary for DNA and RNA synthesis. Thus, IMPA has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
Mecanismo De Acción
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid exerts its pharmacological effects by inhibiting IMPDH, which is a rate-limiting enzyme in the de novo synthesis of purine nucleotides. By inhibiting IMPDH, 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid reduces the levels of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are necessary for DNA and RNA synthesis. This ultimately leads to inhibition of cell proliferation and cell death.
Biochemical and Physiological Effects:
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of GTP and dGTP, which are necessary for DNA and RNA synthesis. This ultimately leads to inhibition of cell proliferation and cell death. In addition, 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been found to modulate the immune system by inhibiting T-cell activation and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has several advantages for lab experiments. It has a high potency and specificity for IMPDH inhibition, which makes it a useful tool for studying the purine nucleotide synthesis pathway. However, 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid. One area of interest is the development of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid in viral infections, such as hepatitis C and HIV. Finally, the role of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid in the regulation of immune responses and its potential as an immunomodulatory agent is an area of growing interest.
Métodos De Síntesis
The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid involves a series of chemical reactions. The first step involves the reaction of 2-amino-4-methylimidazole with ethyl glyoxylate to form 2-(2-oxoethyl)-4-methylimidazole. This compound is then reacted with 2-bromoacetic acid to yield 2-(2-(bromomethyl)-2-oxoethyl)-4-methylimidazole. The final step involves the reaction of 2-(2-(bromomethyl)-2-oxoethyl)-4-methylimidazole with methylamine to form 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been found to inhibit the growth of various cancer cells, including leukemia, lymphoma, and solid tumors. This is due to its ability to inhibit the de novo synthesis of purine nucleotides, which are essential for cancer cell proliferation.
Propiedades
IUPAC Name |
2-(imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,9(16)17)13-6-8-7-15-5-3-4-12-10(15)14-8/h3-5,7,13H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHKIWLXTJIXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCC1=CN2C=CC=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)

![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)

![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)


![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol](/img/structure/B7589933.png)
![3-methyl-N-[(2-methylphenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589936.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]hexanoic acid](/img/structure/B7589940.png)
